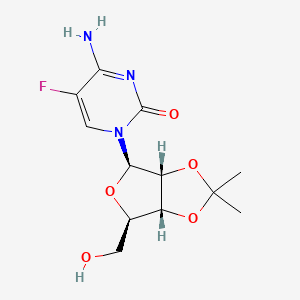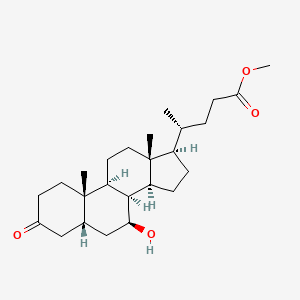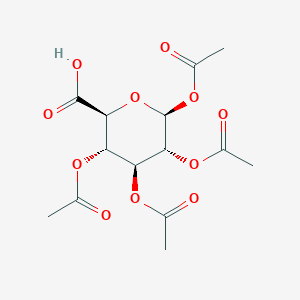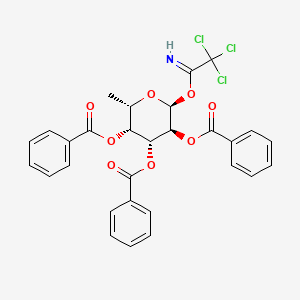
5-Fluoro-2',3'-O-isopropylidenecytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2',3'-O-isopropylidenecytidine (FIC) is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1990 by researchers at the University of Georgia, and since then has been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
5-Fluoro-2’,3’-O-isopropylidenecytidine: has been explored for its potential antiviral properties. The introduction of fluorine atoms into nucleoside analogs can significantly enhance their biological activity, making them potent inhibitors of viral enzymes. This compound could serve as a precursor in the synthesis of antiviral drugs targeting a range of viruses, including HIV, HBV, and HCV .
Cancer Therapy
Fluorinated nucleosides are known to be incorporated into the DNA or RNA of rapidly proliferating cells, such as cancer cells, leading to apoptosis or ‘programmed cell death.’ Research into 5-Fluoro-2’,3’-O-isopropylidenecytidine could lead to the development of novel chemotherapeutic agents that selectively target cancer cells while sparing healthy cells .
Enzyme Inhibition Studies
This compound can be used to study the inhibition of various enzymes, particularly those involved in nucleic acid metabolism. By acting as a substrate analog, it can help in understanding the mechanism of action of enzymes and aid in the design of specific enzyme inhibitors .
Metabolic Pathway Analysis
5-Fluoro-2’,3’-O-isopropylidenecytidine: may be used to trace metabolic pathways involving cytidine analogs. Its unique structure allows it to be tracked using spectroscopic methods, providing insights into the metabolic fate of nucleoside analogs within biological systems .
Drug Resistance Research
The study of fluorinated nucleosides like 5-Fluoro-2’,3’-O-isopropylidenecytidine is crucial in understanding how drug resistance develops in pathogens. It can help identify the mutations that confer resistance and guide the development of next-generation drugs that can overcome resistance mechanisms .
Pharmacokinetics and Dynamics
Research into the pharmacokinetics and pharmacodynamics of 5-Fluoro-2’,3’-O-isopropylidenecytidine can provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile. This is essential for determining the dosage and potential side effects of drugs derived from this compound .
Eigenschaften
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)/t6-,7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASXBIJKIMMGC-FDDDBJFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2',3'-O-isopropylidenecytidine | |
Q & A
Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorocytidine in pharmaceutical synthesis?
A1: 2',3'-O-Isopropylidene-5-fluorocytidine serves as a key intermediate in the synthesis of Capecitabine (Xeloda) []. This compound is not intended for direct therapeutic use but plays a crucial role in the multi-step process of creating the active pharmaceutical ingredient. The provided research paper focuses on optimizing the synthesis of 2',3'-O-Isopropylidene-5-fluorocytidine, aiming to reduce production costs and improve the efficiency of Capecitabine manufacturing [].
Q2: Can you elaborate on the optimized synthesis method described in the research paper?
A2: The research paper details a three-step synthesis method for 2',3'-O-Isopropylidene-5-fluorocytidine []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)


![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)




![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
